molecular formula C10H12N4O B13251910 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13251910
M. Wt: 204.23 g/mol
InChI Key: FMQORTDBTXUHIS-UHFFFAOYSA-N
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Description

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential antimicrobial and anticancer properties. The triazole ring plays a significant role in stabilizing these interactions and enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one apart is its unique triazole ring structure, which provides stability and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(1-amino-2-phenylethyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C10H12N4O/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H2,12,13,14,15)

InChI Key

FMQORTDBTXUHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N

Origin of Product

United States

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